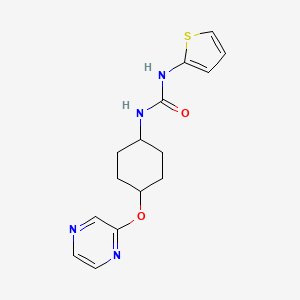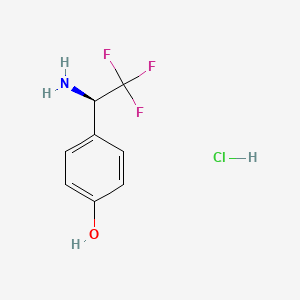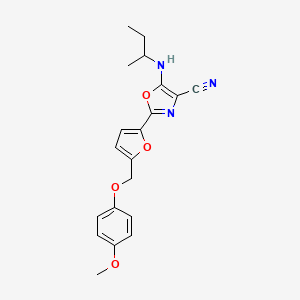![molecular formula C12H13ClN2O2 B3010304 N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide CAS No. 2097882-75-0](/img/structure/B3010304.png)
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide" is a chemical entity that can be associated with a class of compounds that have been studied for various applications, including insecticidal activity and as modulators of metabotropic glutamate receptors. While the exact compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and chlorinated phenyl rings have been synthesized and evaluated for their biological activities and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of functional groups to a core structure to enhance or modify its activity. For instance, the modification of the methylene group in N-(Isothiazol-5-yl)phenylacetamides has been shown to yield a variety of derivatives with retained insecticidal efficacy . Similarly, the synthesis of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of mGlu(4) demonstrates the importance of the acetamido group in the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been performed, and the results were compared with computational methods like DFT calculations . These studies are crucial for understanding the conformation and electronic properties of the molecules, which are directly related to their reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to "this compound" can be inferred from the transformations they undergo. For instance, the functional group transformations of N-(4-chloro-3-methyl-5-isothiazolyl) derivatives proceed in moderate to good yields, leading to a variety of derivatives including enamines and hydrazones . These reactions are important for the development of structure-activity relationships (SAR) and the optimization of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The X-ray crystal structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide revealed an intramolecular hydrogen bond and an intermolecular association, which are indicative of the compound's potential for forming solid-state networks . Additionally, the structure of N-(2,3-Dichlorophenyl)benzamide shows how the conformation of the N-H bond and the presence of chlorine substituents affect the molecule's ability to form hydrogen bonds and, consequently, its physical properties .
科学的研究の応用
1. Synthesis of Erythrinane Skeleton
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide and its derivatives have been utilized in the synthesis of the erythrinane skeleton, a significant structure in organic chemistry. Through free-radical cyclizations, these compounds have demonstrated the ability to form octahydroindol-2-ones and β-lactam structures, offering valuable insights into cyclization methods and the formation of complex organic structures (Sato et al., 1992).
2. Antibacterial Activity
A series of N-arylcinnamamides, including this compound, have been designed and evaluated for their antibacterial activity. These compounds showed efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as mycobacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Strharsky et al., 2022).
3. Formation of Lactams
Studies have shown that this compound can undergo uncatalyzed cationic olefin cyclizations to form various lactams, including β- and γ-lactams. These lactams have applications in the synthesis of pharmaceutical compounds like anticonvulsants (Ishibashi et al., 1995).
4. Multicomponent Reactions
This compound has been synthesized using multicomponent reactions, indicating its versatility in organic synthesis. The structure and properties of such compounds have been thoroughly characterized, providing valuable information for the development of new synthetic methodologies (Ganesh et al., 2016).
5. Thiazole Synthesis
This compound is used in the synthesis of thiazoles, a class of compounds with broad applications in medicinal chemistry. This synthesis approach offers a chemoselective method for creating functionalized thiazoles, which are important in the development of various pharmaceutical agents (Kumar et al., 2013).
6. Antimalarial Activity
N-Phenyl-Substituted Cinnamanilides, including this compound, have been investigated for their antimalarial activity. This research is particularly significant given the urgent need for new antimalarial drugs. These compounds have shown promise in inhibiting the growth of P. falciparum, a malaria-causing parasite (Kos et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-(acetamidomethyl)-2-chlorophenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-12(17)15-11-5-4-9(6-10(11)13)7-14-8(2)16/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJWGFOAIXHQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)




![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)